molecular formula C6H12N2O2 B556470 N-Acetyl-L-alanine methylamide CAS No. 19701-83-8

N-Acetyl-L-alanine methylamide

Cat. No. B556470
CAS RN: 19701-83-8
M. Wt: 144.17 g/mol
InChI Key: VHCVPWSUVMHJLL-BYPYZUCNSA-N
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Description

N-Acetyl-L-alanine methylamide (AD) is a peptide that provides a model of the basic elements of secondary structure . It has one flexible backbone dihedral angle of each type, φ and ψ, in the simplest possible form . The molecular formula of N-Acetyl-dl-alanine methylamide is C6H12N2O2 .


Synthesis Analysis

The synthesis of N-Acetyl-L-alanine methylamide has been the subject of many theoretical and experimental studies . The B3LYP/6‐31G* optimized two structures, P II and α R ′, have been used to study ABEEMσπ charge distributions and the effect of hydration on their geometries, hydrogen bond energies, and cooperative properties .


Molecular Structure Analysis

The molecular structure of N-Acetyl-L-alanine methylamide has been studied using ABEEMσπ/MM and ab initio methods . The explicit water model reveals the hydrogen bonding between these conformers and the water molecules .


Chemical Reactions Analysis

The chemical reactions of N-Acetyl-L-alanine methylamide have been studied in the context of peptide solvation . The most preferred forms of the compounds participating in a conformational equilibrium are characterized by both the trans and the cis configurations of the tertiary amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-L-alanine methylamide have been studied using various methods . The compound has a molecular weight of 144.1717 .

Scientific Research Applications

  • Conformational Analysis and Molecular Interactions :

    • N-Acetyl-L-alanine methylamide demonstrates specific conformational preferences influenced by N-methylation, which affects the conformational freedom of the peptide chain and the potential surface sensitivity to the position and orientation of the N-methyl group (Popov, Lipkind, & Arkhipova, 1971).
    • The compound favors certain conformations with intramolecular hydrogen bonds in specific solvent conditions, indicating its potential use in studying peptide behavior and interactions (Ingwall, Gilon, & Goodman, 1976).
  • Effects on Peptide Bond Isomerization :

    • N-Methylation in N-Acetyl-L-alanine methylamide can impact the isomerization of peptide bonds, potentially offering insights into peptide folding and stability (Bágyi et al., 2003).
  • Self-Association and Aggregation Behavior :

    • Studies on the self-association and aggregation behavior of N-Acetyl-L-alanine methylamide can provide insights into peptide interactions, which are crucial in protein folding and function (Asakura, Kamio, & Nishioka, 1979).
  • Implications in Neurological Research :

    • Research on derivatives of N-Acetyl-L-alanine methylamide, such as β-N-methylamino-l-alanine, has been linked to neurotoxicity and neurodegenerative diseases, offering a potential model for studying diseases like Amyotrophic Lateral Sclerosis (de Munck et al., 2013).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling N-Acetyl-L-alanine methylamide . Ingestion and inhalation should also be avoided .

Future Directions

Future research on N-Acetyl-L-alanine methylamide could focus on its potential use in 2D-IR spectroscopy . The extended amide III region could be a promising target for future 2D-IR experiments .

properties

IUPAC Name

(2S)-2-acetamido-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVPWSUVMHJLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-alanine methylamide

CAS RN

19701-83-8
Record name N-Acetylalanyl-N-methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL-L-ALANINE METHYL AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6TV97R5AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
T Asakura, M Kamio, A Nishioka - … : Original Research on …, 1979 - Wiley Online Library
… -L-alanine methylester and N-acetyl-L-alanine methylamide were measured to examine the … chemical shift of each 13C nucleus in N-acetyl-L-alanine methylamide in Me&O-ds solution. …
Number of citations: 27 onlinelibrary.wiley.com
T Asakura - Die Makromolekulare Chemie: Macromolecular …, 1981 - Wiley Online Library
… ‘H and I3C NMR chemical shifts and also spin-lattice relaxation times of N-acetyl-L-alanine methylamide were measured in the solvent system deuteriochloroform/trifluoroacetic acid, in …
Number of citations: 11 onlinelibrary.wiley.com
GM Lipkind, SF Arkhipova, EM Popov - Journal of Structural Chemistry, 1970 - Springer
… The method is tested with N-acetyl-L-alanine methylamide. Determining the extremum of potential energy, we obtained all … N-acetyl-Lalanine methylamide is chosen as example. …
Number of citations: 2 link.springer.com
Y Koyama, T Shimanouchi, M Sato… - … : Original Research on …, 1971 - Wiley Online Library
… N-Acetyl-L-alanine methylamide has also two crystalline modifications. The marked difference observed in their spectra in the region of 500-300 cm-I, where the skeletal deformation …
Number of citations: 31 onlinelibrary.wiley.com
P Maloň, P Pančoška, M Buděšínský… - Collection of …, 1983 - cccc.uochb.cas.cz
… N-Acetyl-L-alanine methylamide (1), mp 182-1 8Y'e. [0:10 = - 102'0 (c 0'21, chloroform) and N-acetyl-L-leucine methylamide (II), mp 166-1 U,oC, [0:1 0 = - ~ 2fO (c O' 53, chloroform) …
Number of citations: 3 cccc.uochb.cas.cz
VZ Pletnev, EM Popov, FA Kadymova - Theoretica chimica acta, 1974 - Springer
… As the first step we obtained a conformational map for N-acetyl-L-alanine methylamide with the four-atom methyl grohps (Fig. 1) calculating the nonbonded interactions of all atoms with …
Number of citations: 19 link.springer.com
SA Stepanyan, EM Popov, LA Gribov - Journal of Applied Spectroscopy, 1975 - Springer
… The system of these parameters was further specified on the basis of a preliminary investigation of the dimer of N-acetyl-L-alanine methylamide. The more specified set of parameters …
Number of citations: 3 link.springer.com
IS Maksumov, SF Arkhipova, GM Lipkind… - Chemistry of Natural …, 1975 - Springer
… -acetyl-L-leucine methylamide constructed by selecting the lowest values of the energy from the two maps mentioned above is very similar to the map of N-acetyl-Lalanine methylamide […
Number of citations: 2 link.springer.com
GM Lipkind, ARKHIPOV. SF, EM Popov - ZHURNAL STRUKTURNOI KHIMII, 1970
Number of citations: 40
T Asakura, M KAMIO… - Biopolymers, 1979 - … ST, HOBOKEN 07030-5774, NJ USA
Number of citations: 2

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